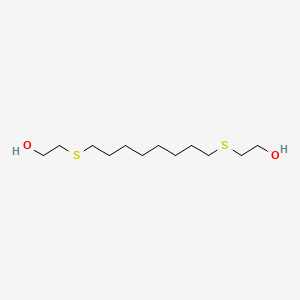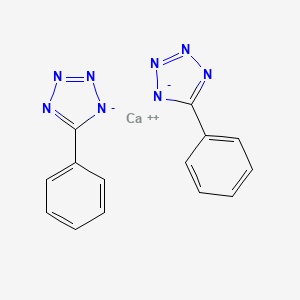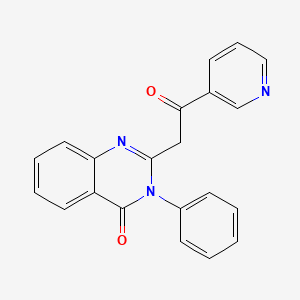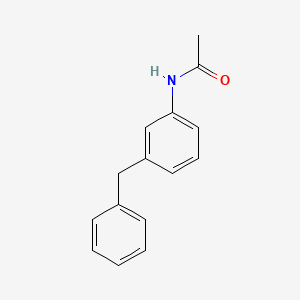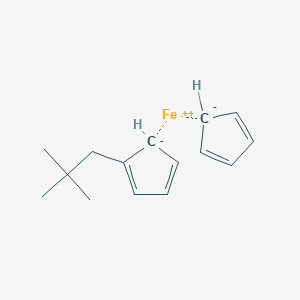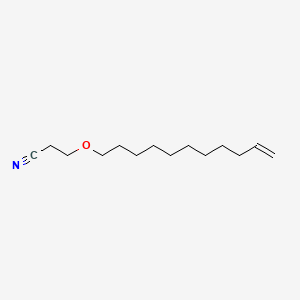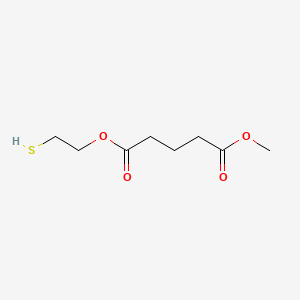
Pentanedioic acid, 2-mercaptoethyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoethyl methyl glutarate is an organic compound with the molecular formula C8H14O4S. It is a derivative of glutaric acid, where the carboxylic acid groups are esterified with 2-mercaptoethanol and methanol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercaptoethyl methyl glutarate typically involves the esterification of glutaric acid with 2-mercaptoethanol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
HOOC-(CH2)3-COOH+HOCH2CH2SH+CH3OH→CH3OOC-(CH2)3-COOCH2CH2SH+H2O
Industrial Production Methods: In an industrial setting, the production of 2-mercaptoethyl methyl glutarate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: 2-Mercaptoethyl methyl glutarate can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
2-Mercaptoethyl methyl glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving thiol groups.
Mécanisme D'action
The mechanism of action of 2-mercaptoethyl methyl glutarate involves its interaction with thiol groups in proteins and enzymes. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
2-Mercaptoethanol: Similar in structure but lacks the ester groups.
Methyl glutarate: Similar ester structure but lacks the thiol group.
Glutathione: Contains a thiol group but has a different overall structure and function.
Uniqueness: 2-Mercaptoethyl methyl glutarate is unique due to the presence of both ester and thiol groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
70942-32-4 |
|---|---|
Formule moléculaire |
C8H14O4S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
1-O-methyl 5-O-(2-sulfanylethyl) pentanedioate |
InChI |
InChI=1S/C8H14O4S/c1-11-7(9)3-2-4-8(10)12-5-6-13/h13H,2-6H2,1H3 |
Clé InChI |
IRVQVEXKPWNYRJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




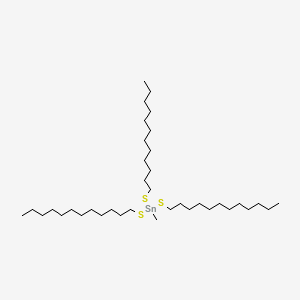

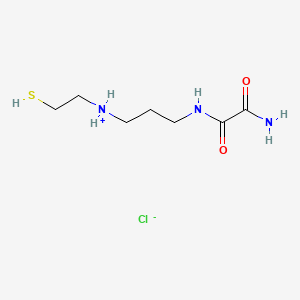
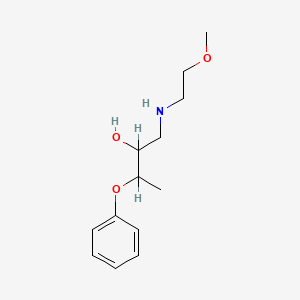
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
